molecular formula C12H7F3O B6322010 5-(3,5-Difluorophenyl)-3-fluorophenol, 95% CAS No. 187392-73-0

5-(3,5-Difluorophenyl)-3-fluorophenol, 95%

Cat. No. B6322010
CAS RN: 187392-73-0
M. Wt: 224.18 g/mol
InChI Key: VUZYJGIPUSWSAJ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-3-fluorophenol, 95% (5-3,5-DFP-3-FP) is a chemical compound belonging to the class of fluoro-phenols, which are compounds with a phenol group and at least one fluorine atom. It is one of the most widely studied fluoro-phenols, with applications in various scientific fields including organic synthesis, analytical chemistry, and pharmaceuticals. 5-3,5-DFP-3-FP has several unique properties that make it attractive for use in a variety of laboratory experiments and industrial processes.

Scientific Research Applications

5-3,5-DFP-3-FP has a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. In addition, it has been used in the synthesis of various dyes and pigments, including fluorescent dyes and pigments. Furthermore, it has been used in the synthesis of various polymers, including polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 5-3,5-DFP-3-FP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidase enzymes. It is also believed to act as an inhibitor of certain receptors, such as the serotonin and dopamine receptors. In addition, it is believed to act as an antioxidant, which means that it can scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
5-3,5-DFP-3-FP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to reduce inflammation and pain, and to reduce the risk of cardiovascular disease. Furthermore, it has been shown to have anti-diabetic effects, and to reduce the risk of obesity.

Advantages and Limitations for Lab Experiments

The use of 5-3,5-DFP-3-FP in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it is relatively non-toxic, and it is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in acidic or basic conditions.

Future Directions

The potential future directions for 5-3,5-DFP-3-FP are numerous. One potential direction is the development of new pharmaceuticals and agrochemicals based on its unique properties. Another potential direction is the development of new polymers and dyes and pigments based on its unique properties. In addition, it could be used as a catalyst in various chemical reactions, such as the synthesis of polymers and pharmaceuticals. Furthermore, it could be used as an antioxidant in various biomedical applications, such as the prevention of oxidative damage to cells. Finally, it could be used in the development of new analytical techniques, such as the development of new sensors and chromatographic methods.

Synthesis Methods

5-3,5-DFP-3-FP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Peterson olefination, and the Grignard reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base such as sodium hydroxide. The reaction produces an ether, which is then hydrolyzed to yield the desired product. The Peterson olefination involves the reaction of an alkyl halide and an aldehyde in the presence of a base such as sodium hydroxide. This reaction produces an olefin, which is then hydrolyzed to yield the desired product. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent in the presence of a base such as sodium hydroxide. This reaction produces an alkyl magnesium halide, which is then hydrolyzed to yield the desired product.

properties

IUPAC Name

3-(3,5-difluorophenyl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZYJGIPUSWSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633444
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenyl)-3-fluorophenol

CAS RN

187392-73-0
Record name 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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